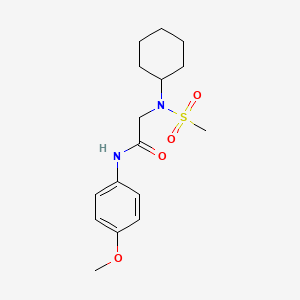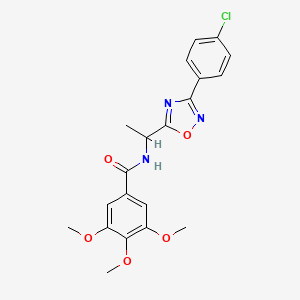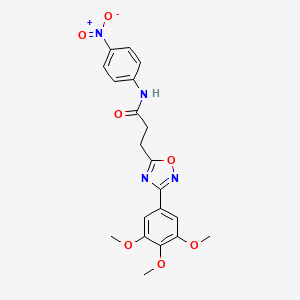
N-(4-nitrophenyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-nitrophenyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as NITD-008 and has shown promising results in various studies, making it a subject of interest for researchers worldwide.
Mecanismo De Acción
The mechanism of action of NITD-008 involves the inhibition of viral replication by targeting the viral RNA-dependent RNA polymerase (RdRp). NITD-008 binds to the active site of RdRp, preventing the incorporation of nucleotides into the viral RNA strand, thereby inhibiting viral replication. In cancer treatment, NITD-008 has been shown to inhibit the activity of protein kinase CK2, which is overexpressed in many cancer cells.
Biochemical and Physiological Effects:
NITD-008 has been shown to have minimal toxicity in vitro and in vivo studies, making it a promising candidate for further development. It has been reported to have a half-life of approximately 10 hours in rats and is metabolized by the liver. NITD-008 has also been shown to have good oral bioavailability, making it a suitable candidate for oral administration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of NITD-008 is its broad-spectrum antiviral activity, making it a potential candidate for the development of antiviral drugs. Its minimal toxicity and good oral bioavailability also make it a promising candidate for further development. However, one limitation of NITD-008 is its relatively low potency compared to other antiviral drugs, which may limit its use in clinical settings.
Direcciones Futuras
There are several future directions for research on NITD-008. One area of interest is the development of more potent analogs of NITD-008 with improved antiviral activity. Another area of interest is the investigation of NITD-008's potential use in the treatment of other viral infections, such as COVID-19. Additionally, further research is needed to fully understand the mechanism of action of NITD-008 and its potential use in cancer treatment.
Métodos De Síntesis
The synthesis of NITD-008 involves the reaction between 3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid and 4-nitroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in anhydrous conditions using a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Aplicaciones Científicas De Investigación
NITD-008 has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied extensively for its antiviral properties and has shown efficacy against a broad range of viruses, including dengue virus, yellow fever virus, and chikungunya virus. NITD-008 has also been studied for its potential use in cancer treatment and has shown promising results in inhibiting the growth of cancer cells.
Propiedades
IUPAC Name |
N-(4-nitrophenyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O7/c1-28-15-10-12(11-16(29-2)19(15)30-3)20-22-18(31-23-20)9-8-17(25)21-13-4-6-14(7-5-13)24(26)27/h4-7,10-11H,8-9H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFDPKHNJIZYPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7693125.png)

![methyl 2-{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7693141.png)


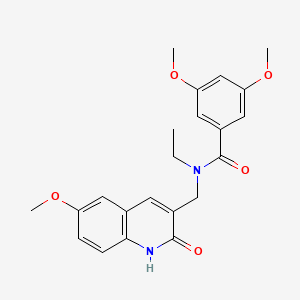
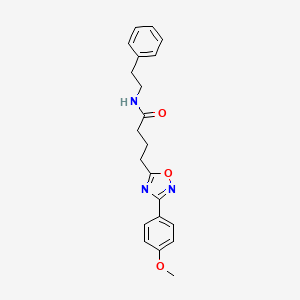
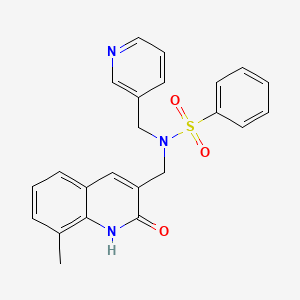
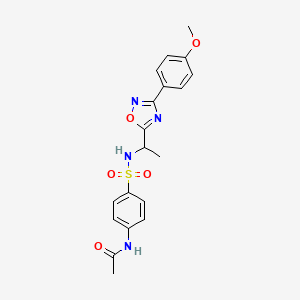
![N-(2-methoxy-5-{[(pyridin-2-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7693169.png)
